z-d-Dap(boc)-oh

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

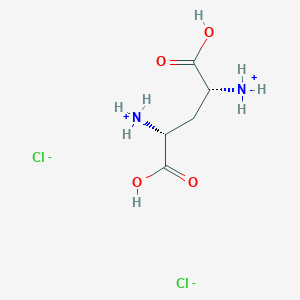

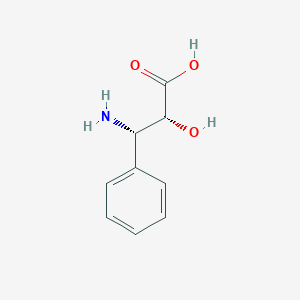

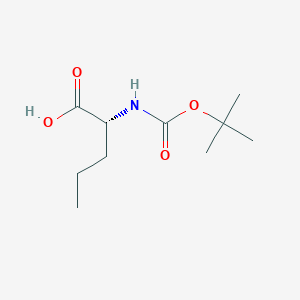

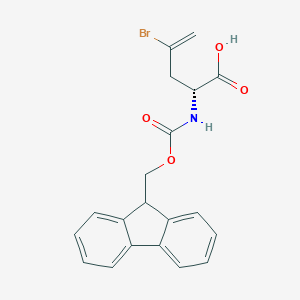

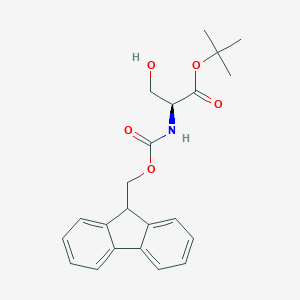

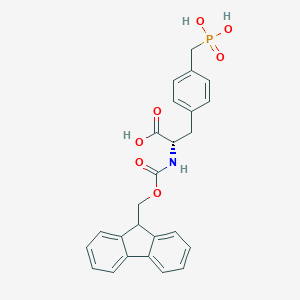

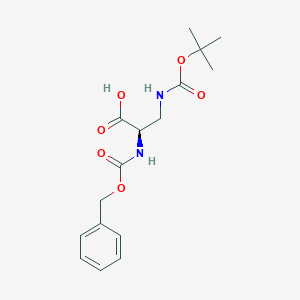

Z-D-Dap(Boc)-OH is a chemical compound with the molecular formula C16H24N2O5 and a molecular weight of 324.37 . Its IUPAC name is benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate . It is also known as ®-Nalpha-Boc-Nbeta-Z-2,3-diaminopropan-1-ol .

Molecular Structure Analysis

The InChI key for Z-D-Dap(Boc)-OH is ZRYGVUNFLKWGQH-CYBMUJFWSA-N . The canonical SMILES representation is CC©©OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1 .Physical And Chemical Properties Analysis

Z-D-Dap(Boc)-OH is a solid compound that should be stored at 2-8 °C . It is soluble in DMSO .Applications De Recherche Scientifique

Photocatalysis in Environmental Remediation

- The construction of a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure, a direct Z-scheme photocatalyst, shows enhanced photocatalytic activity for NOx removal, a critical component in air pollution control (Zhu et al., 2019). This application demonstrates the potential of Z-d-Dap(boc)-oh in environmental science, particularly in addressing air quality issues.

Synthesis of Novel Compounds

- Research on the hydrothermal synthesis and structural characterization of new hybrid zinc borates, like [Zn(dap)2][B4O6(OH)2], showcases the use of Z-d-Dap(boc)-oh in creating new materials with potential applications in various fields, including material science and engineering (Wei et al., 2017).

Development of Efficient Synthesis Methods

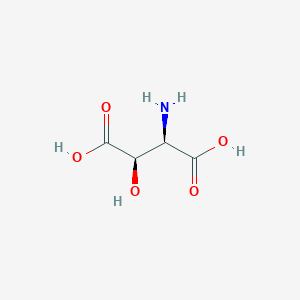

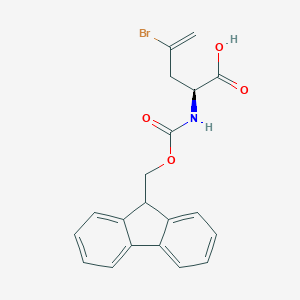

- The practical and efficient synthesis of orthogonally protected α-2,3-Diaminopropionic Acid (2,3-Dap), 2,4-Diaminobutanoic Acid (2,4-Dab), and their N-Methylated derivatives, starting from Fmoc-Asp/Glu, highlights the role of Z-d-Dap(boc)-oh in improving synthesis techniques in organic chemistry (Rao et al., 2006).

Advances in Peptide Synthesis

- The synthesis of polymyxin B heptapeptide, which contains four Dab residues, using a process that involves Nalpha-Boc-L-Gln-OH and a polymer-supported hypervalent iodine reagent in water, is an excellent example of Z-d-Dap(boc)-oh's role in peptide synthesis (Yamada et al., 2004).

Photocatalytic CO2 Reduction

- The development of a Z-scheme heterojunction photocatalyst for CO2 reduction, featuring g-C3N4/Bi2O2[BO2(OH)], demonstrates the potential of Z-d-Dap(boc)-oh in addressing global climate change by converting CO2 into environmentally benign substances (Guo et al., 2020).

Propriétés

IUPAC Name |

(2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKGPJRAGHSOLM-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426527 |

Source

|

| Record name | z-d-dap(boc)-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid | |

CAS RN |

62234-36-0 |

Source

|

| Record name | z-d-dap(boc)-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.